2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol
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Overview
Description
2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol can be achieved through several methods:
Trifluoromethylation of 2-propanol: This involves the reaction of trifluoromethylating agents with 2-propanol under controlled conditions.
Reaction of formaldehyde and difluoroformyl chloride: This method involves the reaction of formaldehyde with difluoroformyl chloride, followed by the addition of sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-2-methylpropan-2-ol: This compound shares a similar trifluoromethyl group but differs in its overall structure.
2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine: Another compound with a trifluoromethyl group, but with a thiophene ring instead of a pyrazole ring.
Uniqueness
2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,4-14)5-3-6(13-12-5)8(9,10)11/h3,14H,4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXIFJXZWWKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NNC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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